![molecular formula C26H22N4O3 B011215 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one CAS No. 100476-63-9](/img/structure/B11215.png)
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as an indole derivative and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one in lab experiments is its high potency as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of various cancer cells at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another direction is to explore its potential applications in other fields, such as materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is a promising compound with potential applications in various fields. Its high potency as an anticancer agent and unique chemical structure make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been achieved using different methods. One of the most common methods is the reaction of 1-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)indolin-2-one with 2-aminophenol in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a high yield.
Wissenschaftliche Forschungsanwendungen
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
100476-63-9 |
|---|---|
Produktname |
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-[4-(1,3-benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C26H22N4O3/c31-26-24(20-5-1-3-7-22(20)30(26)17-29-13-15-32-16-14-29)27-19-11-9-18(10-12-19)25-28-21-6-2-4-8-23(21)33-25/h1-12H,13-17H2 |
InChI-Schlüssel |
UDGZXMPSDGDWOL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C2=O |
Kanonische SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C2=O |
Synonyme |
1,3-Dihydro-3-((4-(2-benzoxazoyl)phenyl)imino)-1-(4-morpholinylmethyl) -2H-indol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



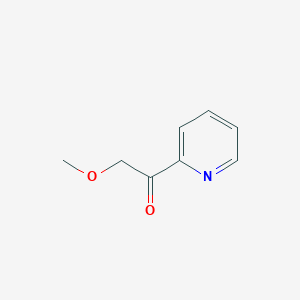
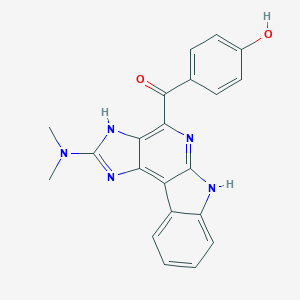
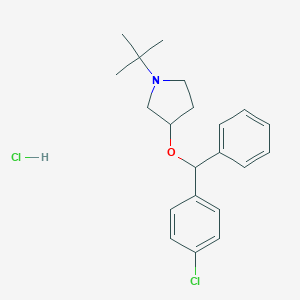
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
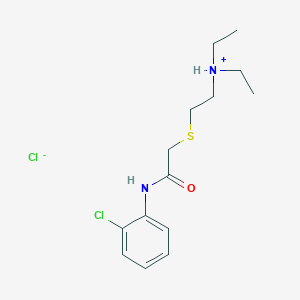
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
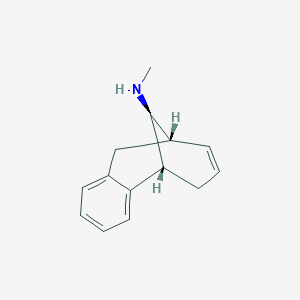
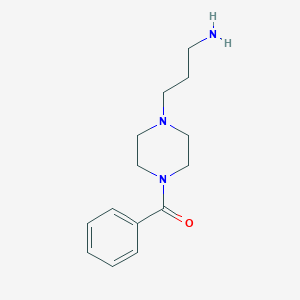
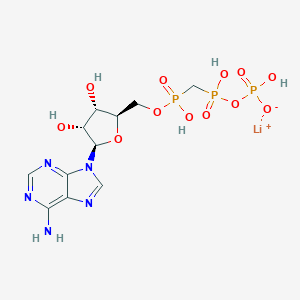
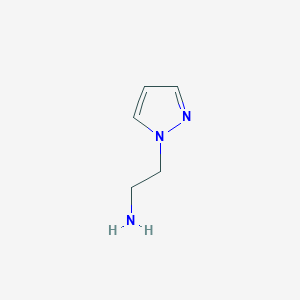
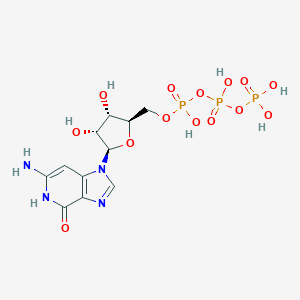
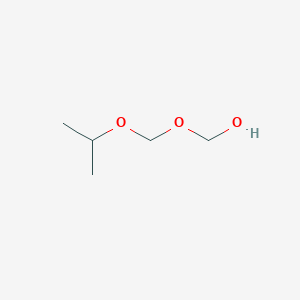
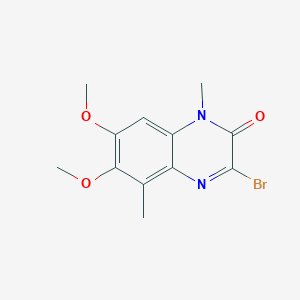
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)